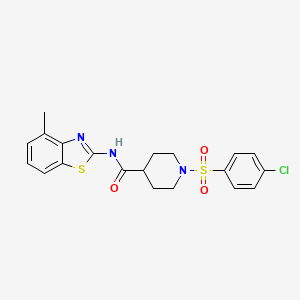

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with a 4-chlorobenzenesulfonyl group and a 4-methyl-1,3-benzothiazol-2-yl moiety. The 4-methyl group on the benzothiazole may improve metabolic stability by sterically hindering enzymatic degradation. This structure is analogous to multitarget inhibitors reported in pain treatment research, where similar scaffolds demonstrate affinity for ion channels or enzymes like COX-2 .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S2/c1-13-3-2-4-17-18(13)22-20(28-17)23-19(25)14-9-11-24(12-10-14)29(26,27)16-7-5-15(21)6-8-16/h2-8,14H,9-12H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFYXQIBXAXTJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a benzothiazole moiety and a sulfonyl group, which enhances its reactivity and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3O3S, with a molecular weight of approximately 367.85 g/mol. The structural characteristics include:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzothiazole Moiety : A fused ring system that contributes to the compound's biological properties.

- Sulfonyl Group : Enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonyl group may facilitate binding to target proteins, while the benzothiazole moiety can influence the compound's pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, specifically in colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 µM and 0.12 µM, respectively .

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, which may contribute to its therapeutic potential.

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl] | Contains a piperidine ring and sulfonamide | Exhibits strong antimicrobial activity |

| N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-chloro-4-methoxybenzamide | Benzothiazole derivative with methoxy group | Potential anticancer properties |

| 4-chloro-N-piperidin-4-ylbenzenesulfonamide | Similar sulfonamide structure | Known for enzyme inhibition capabilities |

Case Studies

Recent studies have focused on understanding the specific interactions of this compound within cellular environments:

- Colorectal Cancer Study : A study demonstrated that this compound significantly inhibited the growth of colorectal cancer xenografts in mice, reducing the expression of Ki67, a marker for cellular proliferation .

- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of similar sulfonamide compounds against resistant bacterial strains, suggesting potential applications in treating infections caused by these pathogens.

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

Compounds sharing the N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide core but differing in sulfonyl substituents include:

Key Observations :

- Methyl or methoxy substituents (e.g., 2,4-dimethylphenyl) enhance lipophilicity, favoring blood-brain barrier penetration in neurological targets .

Analogues with Alternative Heterocyclic Moieties

Replacement of the benzothiazole group with other heterocycles alters pharmacological profiles:

Key Observations :

- Oxazole-containing derivatives (e.g., ) exhibit antiviral activity, suggesting heterocycle-dependent target specificity .

Analogues with Modified Carboxamide Linkers

Variations in the carboxamide linker impact synthetic accessibility and bioactivity:

Key Observations :

- Carbohydrazide linkers () may confer chelation properties, useful in metal-dependent enzyme inhibition .

Q & A

Q. What are the critical steps and challenges in synthesizing 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide?

The synthesis typically involves:

- Sulfonylation : Reaction of a piperidine-4-carboxamide precursor with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

- Benzothiazole Coupling : Condensation of the sulfonylated piperidine with a 4-methylbenzothiazole-2-amine derivative, often using coupling agents like EDCI/HOBt or carbodiimides .

- Purification : Column chromatography or recrystallization to isolate the product, with yields highly dependent on solvent choice (e.g., DMF or dichloromethane) and temperature control .

Key Challenge : Avoiding side reactions during sulfonylation due to competing nucleophilic sites in the piperidine ring .

Q. How is the compound’s structure confirmed, and what analytical techniques are essential?

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons from the 4-chlorobenzenesulfonyl group appear as doublets near δ 7.5–8.1 ppm, while the piperidine ring protons resonate as multiplets between δ 1.5–3.5 ppm .

- ¹³C NMR : The sulfonyl carbon appears at ~δ 140–145 ppm, and the benzothiazole carbons are observed at δ 120–160 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validates purity (e.g., C, H, N, S within ±0.4% of theoretical values) .

Q. What solvents and reaction conditions optimize yield and purity?

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency, while methanol or ethanol are preferred for recrystallization .

- Temperature : Reactions are typically conducted at 0–25°C to suppress side reactions, with heating (50–80°C) reserved for coupling steps .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating the sulfonyl chloride .

Advanced Research Questions

Q. How can contradictory NMR data from different studies be resolved?

Contradictions often arise from:

- Solvent Effects : Chemical shifts vary between DMSO-d₆ and CDCl₃. For example, the piperidine NH proton may appear downfield (δ 8–9 ppm) in DMSO-d₆ due to hydrogen bonding .

- Tautomerism : The benzothiazole moiety can exhibit tautomeric shifts, altering peak positions. Comparing spectra under standardized conditions (solvent, temperature) is critical .

Method : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons unambiguously .

Q. What strategies improve bioactivity through structure-activity relationship (SAR) studies?

Key modifications include:

- Benzothiazole Substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhances binding to target proteins (e.g., carbonic anhydrase) .

- Piperidine Ring Modifications : Methyl or ethyl substitutions at the piperidine nitrogen improve metabolic stability .

- Sulfonyl Group Replacement : Replacing 4-chlorobenzenesulfonyl with heteroaromatic sulfonamides (e.g., thiophene) alters selectivity .

Validation : In vitro assays (e.g., enzyme inhibition) paired with molecular docking to map interactions .

Q. How do reaction conditions impact polymorph formation, and how is this characterized?

- Polymorph Control : Slow cooling during recrystallization from ethanol/water mixtures favors the thermodynamically stable form .

- Characterization :

Q. What are common impurities observed during synthesis, and how are they mitigated?

- Byproducts :

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.